molecular formula C15H22 B1251104 (+)-Calamenene CAS No. 22339-23-7

(+)-Calamenene

Cat. No.: B1251104
CAS No.: 22339-23-7
M. Wt: 202.33 g/mol
InChI Key: PGTJIOWQJWHTJJ-CHWSQXEVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Calamenene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the extraction from natural sources followed by purification processes. Alternatively, large-scale synthesis can be performed using optimized reaction conditions to maximize yield and purity. The choice of method depends on the desired application and economic considerations.

Chemical Reactions Analysis

Types of Reactions

(+)-Calamenene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common reagents include halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

(+)-Calamenene has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which (+)-Calamenene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activities. The exact pathways involved are still under investigation, but it is believed to modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    trans-Calamenene: A stereoisomer with different spatial arrangement of atoms.

    α-Calamenene: Another stereoisomer with distinct properties.

    Naphthalene derivatives: Compounds with similar structural features but different substituents.

Uniqueness

(+)-Calamenene is unique due to its specific stereochemistry and the resulting biological activities. Its distinct structure allows for specific interactions with molecular targets, making it valuable for various applications.

Properties

CAS No.

22339-23-7

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

IUPAC Name

(1R,4R)-1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,12-13H,6,8H2,1-4H3/t12-,13-/m1/s1

InChI Key

PGTJIOWQJWHTJJ-CHWSQXEVSA-N

SMILES

CC1CCC(C2=C1C=CC(=C2)C)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@@H](C2=C1C=CC(=C2)C)C(C)C

Canonical SMILES

CC1CCC(C2=C1C=CC(=C2)C)C(C)C

Synonyms

(7R,10R)-calamenene
calamenene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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